molecular formula C9H17NO2 B13208497 Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate

Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate

Cat. No.: B13208497
M. Wt: 171.24 g/mol
InChI Key: FVMWZFYLHQWVAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an isopropyl-substituted amine with a suitable ester precursor under acidic or basic conditions to form the pyrrolidine ring . The reaction conditions often include the use of solvents such as dichloromethane or ethyl acetate and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the methyl ester group influences its reactivity and interaction with molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate, a chiral compound with the molecular formula C10_{10}H17_{17}NO2_2 and a molecular weight of approximately 183.25 g/mol, has garnered significant attention for its biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a propan-2-yl substituent at the second position and a carboxylate functional group at the third position. The stereochemistry of this compound is crucial, as it influences its interaction with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C10_{10}H17_{17}NO2_2
Molecular Weight 183.25 g/mol

Pharmacological Potential

Research indicates that this compound exhibits various pharmacological activities, including:

  • Neuroprotective Effects : Similar compounds have shown potential in modulating neurotransmitter systems, which may contribute to neuroprotective properties.
  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine can exhibit anticancer properties. For instance, compounds structurally related to this compound have demonstrated activity against human lung adenocarcinoma cell lines (A549) in vitro .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The unique structural features allow for specific binding affinities to receptors and enzymes, which can modulate their activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that ensure high yield and purity. The synthetic pathways often include:

  • Formation of the pyrrolidine ring.
  • Introduction of the propan-2-yl group.
  • Addition of the carboxylate functional group.

These steps are crucial for producing the compound with the desired stereochemistry and biological activity.

Neuroprotective Properties

A study highlighted that similar pyrrolidine derivatives could influence neurotransmitter release, suggesting potential applications in treating neurodegenerative diseases.

Anticancer Activity Assessment

In vitro studies involving A549 cells demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin. The viability assays indicated a dose-dependent response, emphasizing its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrrolidine derivatives:

Compound Biological Activity Notes
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylateEnzyme interactionsPotential for receptor binding studies
Methyl 5-oxopyrrolidine derivativesAnticancer activityShowed variable efficacy in A549 cells
Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidineAntimicrobial propertiesExplored for pharmacological applications

Properties

IUPAC Name

methyl 2-propan-2-ylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6(2)8-7(4-5-10-8)9(11)12-3/h6-8,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMWZFYLHQWVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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